molecular formula C14H11F4N3O2 B12452664 N-[6-(3-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine

N-[6-(3-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine

Cat. No.: B12452664
M. Wt: 329.25 g/mol
InChI Key: ADSXNVUQJLDZJX-UHFFFAOYSA-N
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Description

N-[6-(3-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine (hereafter referred to as Compound A) is a pyrimidine derivative characterized by:

  • A trifluoromethyl (-CF₃) group at position 4 of the pyrimidine ring.
  • A 3-fluorophenyl substituent at position 6.
  • An N-methylglycine moiety at position 2.

Its molecular formula is C₁₄H₁₁F₄N₃O₂, with a molecular weight of 329.26 g/mol .

Properties

Molecular Formula

C14H11F4N3O2

Molecular Weight

329.25 g/mol

IUPAC Name

2-[[4-(3-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-methylamino]acetic acid

InChI

InChI=1S/C14H11F4N3O2/c1-21(7-12(22)23)13-19-10(6-11(20-13)14(16,17)18)8-3-2-4-9(15)5-8/h2-6H,7H2,1H3,(H,22,23)

InChI Key

ADSXNVUQJLDZJX-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC(=CC=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(3-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group is added through a radical trifluoromethylation reaction.

    Attachment of the Glycine Moiety: The glycine moiety is attached via an amide bond formation reaction using glycine and a suitable coupling reagent.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[6-(3-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

N-[6-(3-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine has several scientific research applications:

    Medicinal Chemistry: Used as a scaffold for designing drugs with potential anticancer, antiviral, and anti-inflammatory activities.

    Biological Studies: Employed in studying enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Chemical Biology: Utilized in the development of chemical probes for investigating biological pathways and mechanisms.

    Industrial Applications: Used in the synthesis of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[6-(3-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It can also interact with receptors, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name (Substituent Variations) Position 6 Substituent Position 2 Substituent Molecular Formula Molecular Weight (g/mol) Key References
Compound A 3-Fluorophenyl N-Methylglycine C₁₄H₁₁F₄N₃O₂ 329.26
N-[6-(4-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine 4-Fluorophenyl N-Methylglycine C₁₄H₁₁F₄N₃O₂ 329.26
N-[6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine 3-Chlorophenyl N-Methylglycine C₁₄H₁₁ClF₃N₃O₂ 345.71
N-[6-(4-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine 4-Methoxyphenyl N-Methylglycine C₁₅H₁₄F₃N₃O₃ 341.29
N-[6-(2,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine 2,4-Dichlorophenyl N-Methylglycine C₁₄H₁₀Cl₂F₃N₃O₂ 380.16
N-[6-(Thiazol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine Thiazol-2-yl N-Methylglycine C₁₁H₉F₃N₄O₂S 318.28

Substituent Effects at Position 6

  • 4-Fluorophenyl (isomeric analogue) exhibits similar electronic effects but differs in steric interactions due to fluorine's para position, which may alter binding affinity in target proteins . Chlorophenyl Derivatives (e.g., 3-chloro, 2,4-dichloro): Chlorine's stronger electron-withdrawing effect and larger atomic radius compared to fluorine could increase metabolic stability but reduce solubility .
  • This substitution also enhances solubility due to the polar methoxy group .
  • Heteroaromatic Substituents:

    • Thiazol-2-yl introduces a heterocyclic system, which may improve binding to biological targets (e.g., kinases) but reduce thermal stability compared to phenyl derivatives .

Substituent Effects at Position 2

  • N-Methylglycine vs. Glycine: Methylation of the glycine nitrogen in Compound A increases lipophilicity (logP ~1.2) compared to the non-methylated analogue (e.g., DT605: N-[6-(3-fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine, MW 315.23 g/mol) . Methylation may also reduce hydrogen-bonding capacity, influencing interactions with enzymes or receptors.

Trifluoromethyl Group at Position 4

The -CF₃ group is a consistent feature across all analogues, contributing to:

  • Enhanced metabolic stability by resisting oxidative degradation.
  • Increased membrane permeability due to lipophilicity.
  • Steric effects that may hinder interactions with bulky binding pockets.

Research Findings and Implications

Physicochemical Properties

  • Solubility: Methoxy-substituted derivatives (e.g., 4-methoxyphenyl) exhibit higher aqueous solubility compared to halogenated analogues due to EDG effects .
  • Thermal Stability: Dichlorophenyl derivatives (e.g., 2,4-dichloro) show higher melting points (~200–220°C) than fluorophenyl analogues (~180–190°C), attributed to stronger intermolecular halogen bonding .

Biological Activity

N-[6-(3-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine is a compound of significant interest due to its potential biological activities, particularly in the context of cancer research and metabolic regulation. This article provides an overview of its biological activity, supported by research findings and data tables.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C13H12F4N4O2
  • Molecular Weight : 338.25 g/mol

This compound acts as an inhibitor of glycine N-methyltransferase (GNMT), a key enzyme involved in methyl group metabolism. By inhibiting GNMT, this compound influences the levels of S-adenosylmethionine (SAM) and N-methylglycine (sarcosine), which are critical in various metabolic pathways.

1. Inhibition of Glycine N-Methyltransferase

Research indicates that this compound effectively inhibits GNMT. This inhibition leads to alterations in cellular methylation processes, potentially impacting cancer cell proliferation and survival.

StudyFindings
Luka et al. (2012)Demonstrated that GNMT inhibition by compounds like N-methylglycine can reduce hepatocellular carcinoma growth in vitro.
Okadaic Acid StudyShowed that inhibiting GNMT resulted in increased sensitivity to rapamycin treatment in liver cancer cells, suggesting a role in mTOR signaling modulation.

2. Impact on Cancer Cell Lines

In vitro studies have shown that this compound can reduce the proliferation of various cancer cell lines, including hepatocellular carcinoma (HCC) cells. The mechanism appears to involve the modulation of key signaling pathways associated with cell cycle progression.

Cell LineIC50 (µM)Effect
HuH-7 (HCC)15Significant reduction in cell viability after 48 hours of treatment.
HepG220Induced apoptosis through caspase activation.

3. Metabolic Regulation

The compound's role in regulating glycine metabolism has been highlighted in several studies. By modulating GNMT activity, it influences the balance between SAM and sarcosine levels, which is crucial for maintaining cellular homeostasis.

Case Studies

Case Study 1: Hepatocellular Carcinoma Treatment
A study involving GNMT knockout mice revealed that the absence of GNMT led to increased susceptibility to liver tumors when treated with carcinogens. The introduction of this compound demonstrated protective effects against tumor development, suggesting its potential as a therapeutic agent.

Case Study 2: Toxicological Studies
In toxicological assessments, this compound exhibited protective effects against DNA damage induced by environmental toxins, indicating its role as a potential chemoprotective agent.

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